5-Phenylmorpholin-3-one

Asymmetric synthesis 1,3-dipolar cycloaddition Chiral auxiliary

Racemic 5-phenylmorpholin-3-one addresses the cost barrier in early asymmetric synthesis route scouting. While enantiopure forms are required for stereoselective 1,3-dipolar cycloadditions, the racemic scaffold (90% reported yield) enables economical initial feasibility studies. - Cost-effective route scouting: Avoid chiral auxiliary premium until stereochemistry is confirmed necessary. - Epimerization-free peptide coupling: Prevents oxazolone formation during C-terminus activation. - Validated patent landscape: 91 filings across RORγ modulation and HDAC6 inhibition programs.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 119844-68-7
Cat. No. B1289996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylmorpholin-3-one
CAS119844-68-7
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CO1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
InChIKeyGXDVCRCMLDJGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylmorpholin-3-one: Chiral Morpholinone Building Block


5-Phenylmorpholin-3-one (CAS 119844-68-7) is a morpholinone heterocycle characterized by a phenyl substituent at the morpholine 5-position and a lactam carbonyl at the 3-position [1]. This scaffold belongs to the broader phenylmorpholinone class, which serves as a privileged structure in medicinal chemistry and asymmetric synthesis due to its inherent chirality and capacity to function as a chiral auxiliary or activated amino acid surrogate [2]. The racemic 5-phenylmorpholin-3-one (CAS 119844-68-7) and its stereochemically defined enantiomers—(5S)-5-phenylmorpholin-3-one (CAS 1052209-96-7) and (5R)-5-phenylmorpholin-3-one (CAS 192815-71-7)—represent distinct procurement entities with divergent applications in stereoselective transformations .

Chiral morpholinone scaffold for asymmetric synthesis Privileged building block in medicinal chemistry and peptide science
Racemic and enantiopure procurement options (5R), (5S), and racemic forms support distinct stereochemical workflows
Chiral auxiliary / activated amino acid surrogate Suitable for cycloaddition and epimerization-free peptide coupling studies

Generic Substitution Risks for 5-Phenylmorpholin-3-one


Generic substitution of 5-phenylmorpholin-3-one with structurally related morpholinones or phenyl-substituted heterocycles is scientifically unsound due to three critical differentiation axes. First, stereochemical identity at the C5 position is non-interchangeable: the (5S)- and (5R)-enantiomers of 5-phenylmorpholin-3-one function as chiral auxiliaries with distinct enantiofacial bias in cycloaddition reactions, directly dictating the absolute configuration of downstream products [1]. Second, the carbonyl position (3-one vs. 2-one) fundamentally alters reactivity; 5-phenylmorpholin-2-one exhibits different ring-opening behavior and amide bond-forming capacity compared to the 3-one scaffold . Third, the N-substitution pattern critically determines the compound's capacity to act as an N-protected C-terminus activated amino acid—a property unique to 3-substituted-5-phenylmorpholinones that is absent in simple phenylmorpholines lacking the lactam carbonyl [2]. The evidence below quantifies these differentiation axes.

Stereochemical identity
Opposite enantiomers or racemic form may reverse enantiofacial bias in cycloadditions, limiting direct replacement.
Carbonyl position
5-phenylmorpholin-2-one alters ring-opening and amide bond reactivity compared to the 3-one scaffold.
N-substitution pattern
Simple phenylmorpholines lacking the lactam carbonyl cannot serve as C-terminus activated amino acids.

5-Phenylmorpholin-3-one Differentiation Evidence


Chiral Auxiliary Stereocontrol in Cycloadditions

The (5R)-enantiomer of 5-phenylmorpholin-3-one, when employed as a chiral auxiliary in the generation of a chiral isomünchnone (carbonyl ylide), undergoes 1,3-dipolar cycloaddition with imine dipolarophiles yielding cycloadducts with excellent diastereofacial- and exo-selectivity [1]. The recovered chiral auxiliary can be reused, and the process affords enantiomerically pure threo-β-amino-α-hydroxy acids—key components in Taxol® and Taxotere® [2]. The racemic 5-phenylmorpholin-3-one (CAS 119844-68-7) cannot provide this stereocontrol and would yield racemic mixtures of cycloadducts, rendering it unsuitable for enantioselective synthesis applications where optical purity is required.

Stereocontrol in Cycloaddition
Head-to-head
Enantiopure (5R)-form: reported diastereofacial and exo selectivity; racemic form: racemic mixtures
Supports enantiopure auxiliary selection for asymmetric synthesis
1,3-dipolar cycloaddition with imine dipolarophiles
Asymmetric synthesis 1,3-dipolar cycloaddition Chiral auxiliary β-amino-α-hydroxy acids

Epimerization Prevention in Peptide Coupling

3-Substituted-5-phenylmorpholinones function as N-protected C-terminus activated α-amino acids capable of undergoing solution-phase N-terminus peptide extension. Critically, the N-acylated morpholinones do not undergo epimerization of the stereocenter of the C-terminus amino acid residue because oxazolone formation is sterically prevented, while C-terminus peptide coupling remains possible [1]. This convergent peptide synthesis approach was validated by preparation of L-Ala-L-Ala-L-Ala and L-Ala-D-Ala-L-Ala without detectable epimerization [2]. Conventional activated esters (e.g., pentafluorophenyl esters, N-hydroxysuccinimide esters) are prone to oxazolone-mediated epimerization under basic coupling conditions, typically resulting in 5–20% epimerization at the C-terminus residue.

C-Terminus Epimerization
Class-level inference
3-substituted-5-phenylmorpholinones: no epimerization detected; activated esters: 5–20% epimerization (class-level)
Supports epimerization-free peptide coupling strategy
Solution-phase N-terminus extension; oxazolone formation prevented
Peptide synthesis C-terminus activation Epimerization prevention Convergent synthesis

High-Yield Cyclization Protocol

A reproducible synthetic protocol for 5-phenylmorpholin-3-one (CAS 1260672-03-4, the racemic form) from 2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide using NaH in anhydrous THF achieves 90% isolated yield (2.25 g from 3 g starting material) following purification by flash column chromatography (30–100% EtOAc/heptane gradient) . In comparison, alternative morpholinone syntheses using phenyl isocyanate with morpholine hydrochloride reportedly achieve yields up to 80% under optimized conditions, with the trade-off of requiring toxic reagents including hydrochloric acid and triethylamine .

Isolated Yield
Data to verify
90% yield (NaH/THF) vs. up to 80% (phenyl isocyanate method)
Supports synthesis route selection
Cross-study comparison; source data not provided
Organic synthesis Morpholinone preparation Cyclization yield Process optimization

Patent Landscape Across Therapeutic Targets

The 5-phenylmorpholin-3-one scaffold (including the (5S)-enantiomer specifically) is associated with 91 patent filings [1]. Documented patent applications include substituted morpholine derivatives as RORγ modulators (WO-2018116285-A1) and 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (HDAC6) inhibitors (EP-3475275-A1, US-2019185462-A1, WO-2017222951-A1) . In contrast, the 6-phenylmorpholin-3-one positional isomer appears in fewer patent filings and is primarily studied for general biological screening rather than specific target engagement. The 4-aminophenyl morpholinone scaffold is associated with Hepatitis C treatment (EP 1802311 A1) [2], representing a distinct therapeutic vector.

Patent Density
Class-level inference
91 patents citing 5-phenyl scaffold vs. limited filings for 6-phenyl isomer
Indicates broader medicinal chemistry precedent
Global patent database search; RORγ, HDAC6 targets cited
Medicinal chemistry Patent analysis RORγ modulation HDAC6 inhibition Scaffold utility

5-Phenylmorpholin-3-one Application Scenarios


Racemic Scaffold for Achiral Synthesis

When the intended downstream application does not require stereochemical purity—such as achiral derivatization, initial route scouting, or when a subsequent chiral resolution step is planned—the racemic 5-phenylmorpholin-3-one (CAS 119844-68-7) represents the most cost-effective procurement option. The 90% yield synthetic protocol reported for the racemic scaffold provides a benchmark for scalable preparation. Users should confirm that their synthetic pathway tolerates the racemic mixture or includes a validated resolution method before selecting this form over enantiopure alternatives.

Enantiopure Chiral Auxiliary for Asymmetric Synthesis

For 1,3-dipolar cycloadditions aimed at producing enantiomerically pure threo-β-amino-α-hydroxy acids, only the enantiopure (5R)-5-phenylmorpholin-3-one (CAS 192815-71-7) or (5S)-5-phenylmorpholin-3-one (CAS 1052209-96-7) is suitable. The excellent diastereofacial- and exo-selectivity demonstrated in cycloadditions with imine dipolarophiles [1] is entirely dependent on the stereochemical integrity of the chiral auxiliary. Procuring the racemic form for this application would yield racemic cycloadduct mixtures requiring costly chiral separation, negating the efficiency of the asymmetric methodology.

Epimerization-Free C-Terminus Activation

Researchers developing convergent peptide synthesis strategies requiring preservation of C-terminus stereochemistry should utilize 3-substituted-5-phenylmorpholinones as N-protected C-terminus activated α-amino acids. The demonstrated ability of these scaffolds to prevent oxazolone formation and subsequent epimerization during amide bond formation [2] provides a unique advantage over conventional activated esters, which typically exhibit 5–20% epimerization. This application is compatible with the racemic scaffold if the C-terminus amino acid residue is achiral or if stereochemistry at the morpholinone C5 position does not influence the peptide coupling outcome.

Medicinal Chemistry: RORγ and HDAC6 Targets

For medicinal chemistry programs targeting RORγ modulation or HDAC6 inhibition, the 5-phenylmorpholin-3-one scaffold offers validated patent precedent . The extensive patent landscape (91 filings) associated with this scaffold [3] reduces synthetic risk and provides multiple published routes for derivatization. Procurement of the racemic form may be suitable for initial SAR exploration, while enantiopure forms may be required for lead optimization depending on target stereochemical preferences.

Application
Selection Property
Validation Focus
Achiral synthesis and route scouting
Stereochemical flexibility (racemic scaffold)
Synthetic pathway tolerance to racemic mixture
Asymmetric synthesis via chiral auxiliary
Enantiomeric purity (5R or 5S)
Diastereofacial/exo selectivity in cycloaddition outcomes
Peptide coupling with C‑terminus stereoretention
Epimerization prevention capability
Oxazolone formation and coupling outcome reproducibility
Medicinal chemistry: RORγ/HDAC6 target programs
Patent precedent and scaffold utility
Derivatization routes and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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